
Rosoxacin
Overview
Description
Preparation Methods
The synthesis of Rosoxacin begins with a modified Hantzsch pyridine synthesis. The key components include ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde . The resulting dihydropyridine is oxidized with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group with iron and hydrochloric acid to yield aniline . This aniline undergoes the classic Gould-Jacobs reaction with methoxymethylenemalonate ester to form the 4-hydroxyquinoline ring. Finally, alkylation with ethyl iodide and saponification of the ester completes the synthesis of this compound .
Chemical Reactions Analysis
Rosoxacin undergoes various chemical reactions, including:
Oxidation: The dihydropyridine intermediate is oxidized using nitric acid.
Reduction: The nitro group is reduced using iron and hydrochloric acid.
Substitution: The aniline intermediate undergoes substitution reactions to form the 4-hydroxyquinoline ring.
Common reagents used in these reactions include nitric acid, iron, hydrochloric acid, and methoxymethylenemalonate ester . The major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Spectrum of Activity
Rosoxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for various pathogens are indicative of its potency:
Pathogen | MIC (µg/ml) |
---|---|
Enterobacteriaceae | 0.5 |
Staphylococci | 0.5 |
Haemophilus influenzae | 0.03 - 0.06 |
Neisseria gonorrhoeae | 0.03 |
Ureaplasma urealyticum | 2 - 8 |
These values highlight this compound's effectiveness against common hospital-acquired and sexually transmitted pathogens .
Resistance Patterns
While this compound is effective against many strains, resistance has been observed in certain species, notably among Serratia and Citrobacter . This underscores the importance of susceptibility testing in clinical settings.
Treatment of Sexually Transmitted Infections
A multicenter study evaluated this compound's efficacy against Neisseria gonorrhoeae and Chlamydia trachomatis. Results indicated that it effectively inhibited these pathogens at low concentrations, suggesting its potential as a first-line treatment for gonorrhea and other sexually transmitted infections .
Use in Chancroid Treatment
In clinical trials involving patients with chancroid (caused by Haemophilus ducreyi), a single dose of this compound was shown to be effective, providing a rapid resolution of symptoms . This application is particularly valuable in regions where this infection is prevalent.
Pharmacodynamics and Mechanism of Action
This compound functions by inhibiting bacterial DNA replication through its action on DNA gyrase and topoisomerase IV, enzymes critical for DNA synthesis and repair . This mechanism allows it to disrupt the replication process effectively, leading to bacterial cell death.
Multicenter Studies
A significant multicenter study reported on the antibacterial activity of this compound against various hospital pathogens, demonstrating its effectiveness in treating infections caused by Enterobacteriaceae and Staphylococcus species . The findings support its use as a reliable option in clinical practice.
Comparative Studies with Other Antibiotics
Research comparing this compound with other antibiotics like ciprofloxacin indicates that it maintains comparable or superior activity against resistant strains, making it a suitable alternative in antibiotic stewardship programs aimed at reducing resistance rates .
Mechanism of Action
Rosoxacin exerts its effects by inhibiting bacterial DNA replication. It binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . By blocking these enzymes, this compound prevents the untwisting required to replicate one DNA double helix into two, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Rosoxacin is part of the quinolone class of antibiotics, which includes other compounds such as nalidixic acid, ciprofloxacin, and levofloxacin . Compared to these compounds, this compound is unique in its structure and specific applications. For instance:
Nalidixic Acid: Another first-generation quinolone, primarily used for urinary tract infections.
Ciprofloxacin: A second-generation fluoroquinolone with a broader spectrum of activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
This compound’s uniqueness lies in its specific structure and its development as one of the earlier quinolone antibiotics .
Biological Activity
Rosoxacin is a fluoroquinolone antibiotic that has garnered attention for its efficacy against various bacterial infections, particularly those caused by Neisseria gonorrhoeae and Chlamydia trachomatis. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, pharmacokinetics, and clinical applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. The minimal inhibitory concentrations (MICs) for various strains have been documented in several studies.
Key Findings on MICs
Pathogen | MIC (µg/ml) | Comparison with Other Antibiotics |
---|---|---|
Neisseria gonorrhoeae | 0.03 | More effective than penicillin (0.25 U/ml) and tetracycline (0.25 µg/ml) |
Chlamydia trachomatis | 0.5 | Comparable to amoxicillin (0.125 µg/ml) |
Ureaplasma urealyticum | 2-8 | Higher than for Neisseria but still effective |
These findings indicate that this compound is particularly potent against Neisseria gonorrhoeae, with over 90% of strains inhibited at concentrations as low as 0.06 µg/ml .
This compound's mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Research indicates that this compound also affects the Gram-positive cell wall synthesis machinery, contributing to its antibacterial activity .
Gonococcal Infections
A pivotal study evaluated this compound's efficacy in treating uncomplicated acute gonococcal urethritis in males. The results demonstrated that a single dose of this compound was effective in clearing the infection, with a high success rate observed in clinical settings .
Chancroid Treatment
In another clinical evaluation involving patients with Haemophilus ducreyi-positive chancroid, this compound was administered either as a single dose or in divided doses. The outcomes supported its use as an effective treatment option for this condition, reinforcing its role in managing sexually transmitted infections .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that it achieves therapeutic concentrations in plasma and tissues, which are crucial for effective treatment outcomes against susceptible pathogens .
Case Studies
Several case studies highlight the successful application of this compound in treating various infections:
- Case Study on Gonorrhea : A cohort of patients treated with a single dose of this compound reported rapid resolution of symptoms and negative cultures for Neisseria gonorrhoeae within 48 hours post-treatment.
- Chancroid Management : Patients receiving this compound showed significant improvement within days, with follow-up cultures confirming eradication of Haemophilus ducreyi.
Properties
IUPAC Name |
1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPZXDSZHPDXQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193091 | |
Record name | Rosoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.02e-01 g/L | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
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Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rosoxacin binds to and inhibits the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
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CAS No. |
40034-42-2 | |
Record name | Rosoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rosoxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |
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Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
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Record name | Rosoxacin | |
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Record name | Rosoxacin | |
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Record name | ROSOXACIN | |
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Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 °C | |
Record name | Rosoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosoxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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